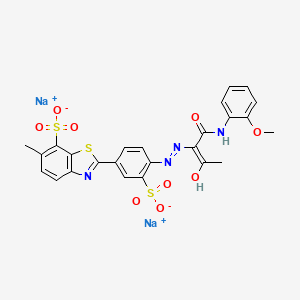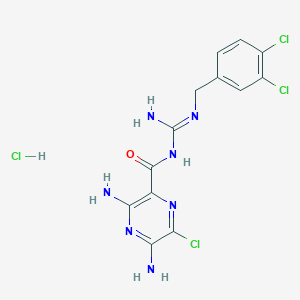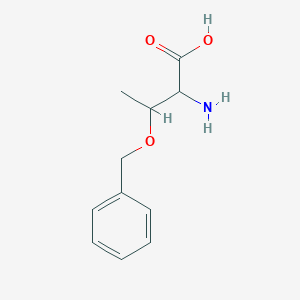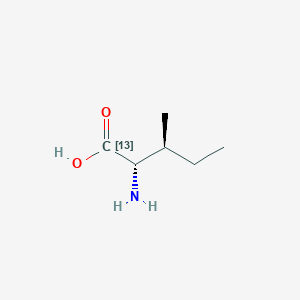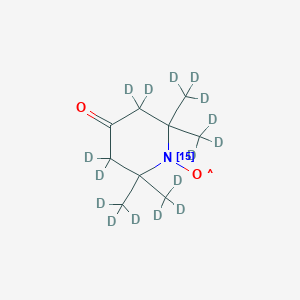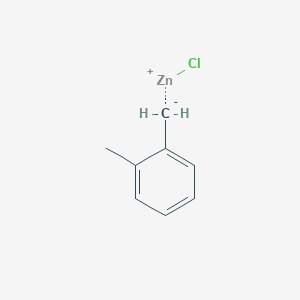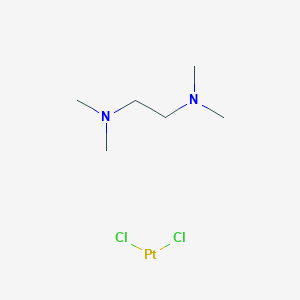
Dichloro(tetramethylethylenediamine)platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(tetramethylethylenediamine)platinum is a platinum-based coordination compound with the chemical formula C6H16Cl2N2Pt It is known for its distinctive structure, where a platinum atom is coordinated with two chlorine atoms and a tetramethylethylenediamine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(tetramethylethylenediamine)platinum typically involves the reaction of potassium tetrachloroplatinate with tetramethylethylenediamine in an aqueous medium. The reaction is carried out under reflux conditions for a specified duration, followed by the addition of silver nitrate to precipitate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(tetramethylethylenediamine)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver nitrate, which facilitates the substitution of chlorine atoms, and various organic ligands that can replace the tetramethylethylenediamine ligand .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Dichloro(tetramethylethylenediamine)platinum has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, which can provide insights into its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of Dichloro(tetramethylethylenediamine)platinum involves its interaction with cellular components, particularly DNA. The platinum center can form covalent bonds with DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, which disrupt cellular processes and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloro(ethylenediamine)platinum: Similar in structure but with ethylenediamine instead of tetramethylethylenediamine.
Cisplatin: A well-known anticancer drug with a similar platinum-chlorine coordination but different ligands.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Uniqueness
Dichloro(tetramethylethylenediamine)platinum is unique due to the presence of the tetramethylethylenediamine ligand, which imparts distinct chemical properties and reactivity compared to other platinum complexes.
Eigenschaften
CAS-Nummer |
18957-89-6 |
|---|---|
Molekularformel |
C6H16Cl2N2Pt |
Molekulargewicht |
382.19 g/mol |
IUPAC-Name |
dichloroplatinum;N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2ClH.Pt/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
IDLGVVLYQSRJFF-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)CCN(C)C.Cl[Pt]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)
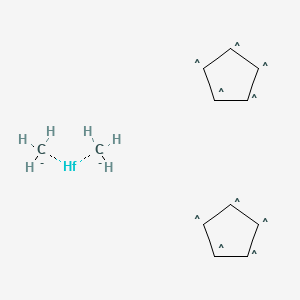

![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)
